9-Chloro-2-methylacridine

Overview

Description

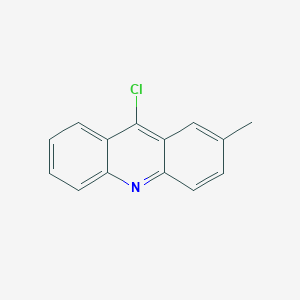

9-Chloro-2-methylacridine is a chemical compound with the molecular formula C14H10ClN . It has a molecular weight of 227.69 . The IUPAC name for this compound is 9-chloro-2-methylacridine .

Molecular Structure Analysis

The molecular structure of 9-Chloro-2-methylacridine consists of a three-ring system with a chlorine atom attached to the 9th position and a methyl group attached to the 2nd position .Chemical Reactions Analysis

A polarographic study of acridine and its 9-chloro derivatives, including 9-Chloro-2-methylacridine, presents data on the reduction of these compounds . The study suggests that the reduction of 9-Chloro-2-methylacridine takes place in multiple steps, with the detachment of a chlorine atom and the reduction of the heteroring being among the key steps .Physical And Chemical Properties Analysis

9-Chloro-2-methylacridine has a molecular weight of 227.69 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Scientific Research Applications

Catalytic Applications

9-Methylacridine has been identified as an effective ligand in promoting Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation, with applications in the preparation of unnatural amino acids and geometrically controlled acrylic acids (Zhu et al., 2014).

Chromatography and Material Science

9-Methylacridine and 9-undecylacridine derivatives have been used in developing mixed-mode stationary phases for high-performance liquid chromatography (HPLC), demonstrating effectiveness in separating a wide range of samples with diverse polarity (Hosseini & Heydar, 2021).

Photocatalysis

10-Methylacridine derivatives, including 9,10-dihydro-10-methylacridine, have shown efficiency and stability as photocatalysts in reductive dechlorination and dehalogenation of halogenated compounds, indicating their potential in environmental and chemical applications (Ishikawa & Fukuzumi, 1990).

Nanoparticle Mediated Synthesis

9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives have been synthesized using SnO2 nanoparticles. These compounds have been evaluated for hemolytic activity and cytotoxicity, suggesting their potential in biomedical research (Roopan & Khan, 2011).

Surface-Enhanced Raman Scattering (SERS)

9-Methylacridine has been studied in the context of SERS, particularly its behavior at different pH values when adsorbed on silver sol. This research contributes to the understanding of molecular interactions in SERS applications (Iliescu et al., 1995).

Fluorescent Photoremovable Precursors

Carboxylic acids, including amino acids, have been protected as fluorescent ester conjugates using 9-methylacridine. This research highlights the potential of these compounds in biological imaging and photochemical applications (Jana et al., 2013).

Chemical Reactivity Studies

The reaction of iodine with 9-methylacridine has been explored, leading to the formation of polyiodide salts and charge-transfer complexes. This study provides insights into the chemical reactivity and potential applications of acridine derivatives (Rimmer et al., 1998).

properties

IUPAC Name |

9-chloro-2-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSCEBEIDYRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346783 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-2-methylacridine | |

CAS RN |

16492-09-4 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.